molecular formula C16H18N4O2 B4446760 2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine

2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine

Cat. No. B4446760
M. Wt: 298.34 g/mol
InChI Key: FEGCTEVQNOSLBP-UHFFFAOYSA-N
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Description

2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine, commonly known as DTPP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. DTPP is a pyrazolopyridazine derivative that has been synthesized through various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of DTPP is complex and not fully understood. However, it is believed that DTPP acts as a modulator of ion channels, particularly voltage-gated calcium channels, which are involved in various physiological processes, including neurotransmitter release, muscle contraction, and gene expression. By modulating these channels, DTPP may have a neuroprotective effect and may also be able to inhibit cancer cell growth.
Biochemical and Physiological Effects:
DTPP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of ion channels, and the protection of neurons from oxidative stress and inflammation. DTPP has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using DTPP in lab experiments is its potential as a neuroprotective agent, which may be useful in studying various neurodegenerative diseases. Another advantage is its potential as an anticancer agent, which may be useful in studying various types of cancer. However, one limitation of using DTPP in lab experiments is its complex synthesis method, which requires expertise in organic chemistry. Another limitation is the lack of information on its toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are various future directions for research on DTPP, including the study of its potential as an anticancer agent, the study of its mechanism of action, and the study of its potential as a neuroprotective agent. Other future directions include the optimization of its synthesis method, the study of its toxicity and side effects, and the development of novel derivatives with improved pharmacological properties. Overall, DTPP has shown promising results in various fields of scientific research, and further studies are warranted to fully understand its potential applications.

Scientific Research Applications

DTPP has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, DTPP has been studied for its potential as an anticancer agent, with promising results in various cancer cell lines. In pharmacology, DTPP has been studied for its potential as a neuroprotective agent, with promising results in various animal models of neurodegenerative diseases. In neuroscience, DTPP has been studied for its potential as a modulator of ion channels, with promising results in various in vitro studies.

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-3,4,7-trimethylpyrazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-9-15-11(3)20(19-16(15)10(2)18-17-9)13-8-12(21-4)6-7-14(13)22-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGCTEVQNOSLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN=C(C2=NN1C3=C(C=CC(=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine
Reactant of Route 2
Reactant of Route 2
2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine
Reactant of Route 3
Reactant of Route 3
2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine
Reactant of Route 4
2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine
Reactant of Route 5
2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine
Reactant of Route 6
2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine

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